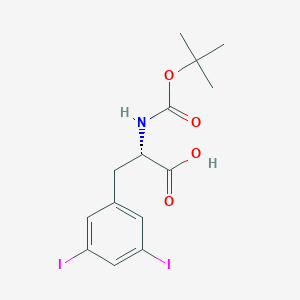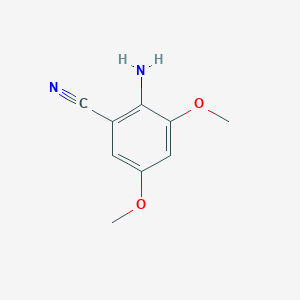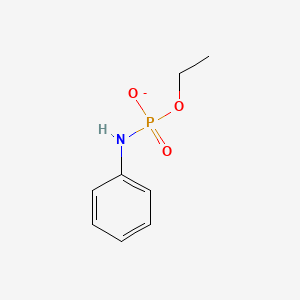![molecular formula C20H34N2O3 B14498069 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-75-9](/img/structure/B14498069.png)
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is an organic compound with a complex structure It is composed of a propyl group attached to a 4-aminobenzoate moiety through a dibutylaminoethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent carboxylation to yield 4-aminobenzoic acid.
Formation of the dibutylaminoethoxy group: This involves the reaction of dibutylamine with ethylene oxide to form 2-(dibutylamino)ethanol.
Esterification: The final step involves the esterification of 4-aminobenzoic acid with 2-(dibutylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procaine: A local anesthetic with a similar ester linkage.
Benzocaine: Another local anesthetic with a simpler structure.
Lidocaine: An amide-based local anesthetic with different pharmacological properties.
Uniqueness
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylaminoethoxy group provides additional flexibility and potential for interaction with various molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63917-75-9 |
|---|---|
Molekularformel |
C20H34N2O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C20H34N2O3/c1-3-5-12-22(13-6-4-2)14-17-24-15-7-16-25-20(23)18-8-10-19(21)11-9-18/h8-11H,3-7,12-17,21H2,1-2H3 |
InChI-Schlüssel |
VLNZLRGVZZUCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


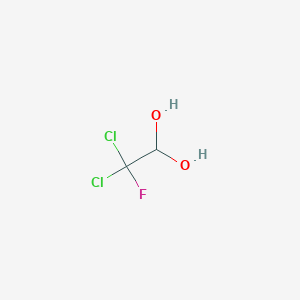
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
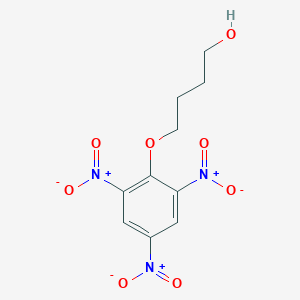
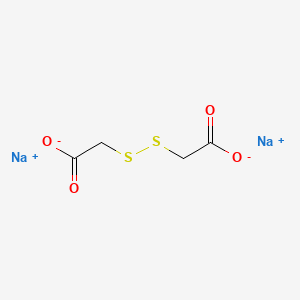
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
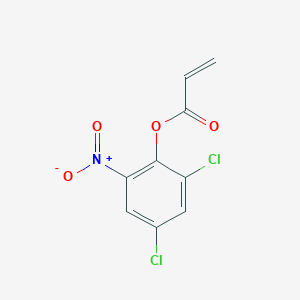
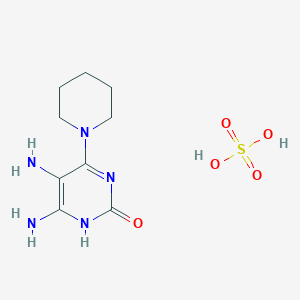
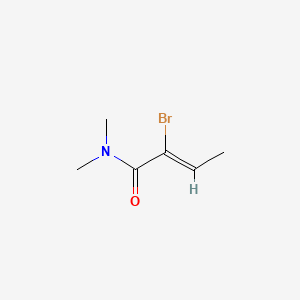
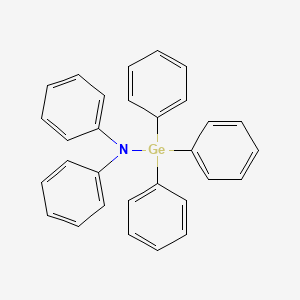
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

